molecular formula C5H8O3 B13061527 (3R)-3-(Hydroxymethyl)oxolan-2-one

(3R)-3-(Hydroxymethyl)oxolan-2-one

Cat. No.: B13061527
M. Wt: 116.11 g/mol
InChI Key: SQGFUXSRIIEVCU-SCSAIBSYSA-N
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Description

(3R)-3-(Hydroxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes a hydroxymethyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Hydroxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a hydroxymethylating agent under controlled conditions. For example, the reaction of an oxolan-2-one derivative with formaldehyde in the presence of a base can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxolan-2-one ring can be reduced to form a diol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: (3R)-3-(Carboxymethyl)oxolan-2-one

    Reduction: (3R)-3-(Hydroxymethyl)oxolan-2-diol

    Substitution: (3R)-3-(Substituted methyl)oxolan-2-one

Scientific Research Applications

(3R)-3-(Hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-(Hydroxymethyl)oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. For example, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(Hydroxymethyl)oxolan-2-one: Unique due to its specific structure and functional groups.

    (3R)-3-(Hydroxymethyl)tetrahydrofuran-2-one: Similar structure but with a different ring system.

    (3R)-3-(Hydroxymethyl)oxane-2-one: Similar functional groups but with a different ring size.

Uniqueness

This compound is unique due to its specific combination of a hydroxymethyl group and an oxolan-2-one ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(3R)-3-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H8O3/c6-3-4-1-2-8-5(4)7/h4,6H,1-3H2/t4-/m1/s1

InChI Key

SQGFUXSRIIEVCU-SCSAIBSYSA-N

Isomeric SMILES

C1COC(=O)[C@H]1CO

Canonical SMILES

C1COC(=O)C1CO

Origin of Product

United States

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